

# Spectroscopic Characterization of 6-Chloroquinoline-2-carbaldehyde: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Chloroquinoline-2-carbaldehyde

Cat. No.: B1582577

[Get Quote](#)

## Introduction

**6-Chloroquinoline-2-carbaldehyde** is a substituted heterocyclic aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and the presence of a chlorine atom at the 6-position and a reactive carbaldehyde group at the 2-position makes this compound a versatile intermediate for the synthesis of novel therapeutic agents and functional materials.<sup>[1]</sup> <sup>[2]</sup><sup>[3]</sup><sup>[4]</sup> A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **6-Chloroquinoline-2-carbaldehyde**. While direct experimental spectra for this specific molecule are not widely published, this guide leverages data from closely related analogs and foundational spectroscopic principles to provide a robust and reliable interpretation. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals.

## Molecular Structure and Properties

**6-Chloroquinoline-2-carbaldehyde** possesses the molecular formula C<sub>10</sub>H<sub>6</sub>CINO and a molecular weight of 191.61 g/mol .<sup>[5]</sup> The structure, illustrated below, features a quinoline ring system chlorinated at the 6-position and bearing a carbaldehyde substituent at the 2-position.

Figure 1: Chemical structure of **6-Chloroquinoline-2-carbaldehyde**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following sections detail the expected <sup>1</sup>H and <sup>13</sup>C NMR spectra of **6-Chloroquinoline-2-carbaldehyde**.

## Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a compound like **6-Chloroquinoline-2-carbaldehyde** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean, dry 5 mm NMR tube. The choice of solvent depends on the sample's solubility.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which provides a reference signal at 0.00 ppm.
- Data Acquisition: Record the <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer operating at a frequency of at least 300 MHz for protons to ensure adequate signal dispersion.
- Data Processing: Process the acquired free induction decay (FID) using an appropriate software to obtain the frequency-domain NMR spectrum.

## <sup>1</sup>H NMR Spectroscopy: Predicted Data and Interpretation

The <sup>1</sup>H NMR spectrum of **6-Chloroquinoline-2-carbaldehyde** is expected to exhibit distinct signals for the aldehydic proton and the aromatic protons on the quinoline ring. The electron-withdrawing nature of the chloro and aldehyde substituents will influence the chemical shifts of the aromatic protons.

| Proton | Predicted Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|--------|--------------------------------------------|--------------|---------------------------|
| H-CHO  | 10.1 - 10.6                                | s            | -                         |
| H-3    | 8.2 - 8.4                                  | d            | 8.0 - 9.0                 |
| H-4    | 8.0 - 8.2                                  | d            | 8.0 - 9.0                 |
| H-5    | 8.1 - 8.3                                  | d            | 2.0 - 2.5                 |
| H-7    | 7.7 - 7.9                                  | dd           | 8.5 - 9.5, 2.0 - 2.5      |
| H-8    | 7.9 - 8.1                                  | d            | 8.5 - 9.5                 |

#### Interpretation:

- Aldehydic Proton (H-CHO): The proton of the aldehyde group is highly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, typically between  $\delta$  10.1 and 10.6 ppm. This is a characteristic chemical shift for aromatic aldehydes.[\[6\]](#)[\[7\]](#)
- Aromatic Protons:
  - H-3 and H-4: These protons on the pyridine ring of the quinoline system will appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the electron-withdrawing aldehyde group at the 2-position.
  - H-5, H-7, and H-8: These protons are on the benzene ring. The chlorine at the 6-position will exert its influence. H-5 is expected to be a doublet due to meta-coupling with H-7. H-7 will be a doublet of doublets due to ortho-coupling with H-8 and meta-coupling with H-5. H-8 will appear as a doublet due to ortho-coupling with H-7.

## **$^{13}\text{C}$ NMR Spectroscopy: Predicted Data and Interpretation**

The  $^{13}\text{C}$  NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift ( $\delta$ , ppm) |
|--------|--------------------------------------------|
| C=O    | 190 - 195                                  |
| C-2    | 150 - 155                                  |
| C-3    | 120 - 125                                  |
| C-4    | 135 - 140                                  |
| C-4a   | 145 - 150                                  |
| C-5    | 128 - 132                                  |
| C-6    | 130 - 135                                  |
| C-7    | 130 - 135                                  |
| C-8    | 125 - 130                                  |
| C-8a   | 140 - 145                                  |

#### Interpretation:

- Carbonyl Carbon (C=O): The carbon of the aldehyde group will be the most downfield signal, appearing in the range of  $\delta$  190-195 ppm.[\[7\]](#)
- Aromatic Carbons: The chemical shifts of the ten carbons in the quinoline ring system will be spread over the aromatic region ( $\delta$  120-155 ppm). The carbons directly attached to the nitrogen (C-2 and C-8a) and the chlorine (C-6) will have their chemical shifts significantly influenced by these heteroatoms.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

## Experimental Protocol: IR Spectroscopy

- Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing the mixture into a thin

disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

- Data Acquisition: The IR spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$ .

## Predicted IR Data and Interpretation

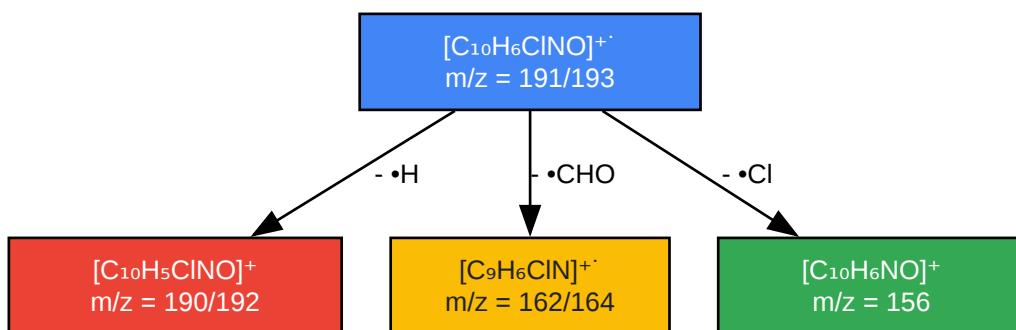
| Functional Group | Vibration | Expected Wavenumber (cm $^{-1}$ ) |
|------------------|-----------|-----------------------------------|
| Aromatic C-H     | Stretch   | 3100 - 3000                       |
| Aldehyde C-H     | Stretch   | 2850 - 2800 and 2750 - 2700       |
| C=O (Aldehyde)   | Stretch   | 1710 - 1680                       |
| Aromatic C=C     | Stretch   | 1600 - 1450                       |
| C-Cl             | Stretch   | 850 - 550                         |

### Interpretation:

- Aldehyde Group: The most characteristic peaks for the aldehyde functionality will be the strong C=O stretching vibration between 1710 and 1680  $\text{cm}^{-1}$  and the two weaker C-H stretching bands (Fermi doublets) in the 2850-2700  $\text{cm}^{-1}$  region.[6]
- Aromatic Ring: The presence of the quinoline ring will be confirmed by the aromatic C-H stretching vibrations above 3000  $\text{cm}^{-1}$  and the C=C stretching vibrations in the 1600-1450  $\text{cm}^{-1}$  region.
- C-Cl Bond: A stretching vibration corresponding to the C-Cl bond is expected in the fingerprint region, typically between 850 and 550  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.


## Experimental Protocol: Mass Spectrometry

- Ionization: A suitable ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI) is used.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The detector records the abundance of each ion.

## Predicted Mass Spectrum and Fragmentation

For **6-Chloroquinoline-2-carbaldehyde** ( $C_{10}H_6ClNO$ ), the following is expected:

- Molecular Ion ( $M^+$ ): The mass spectrum will show a molecular ion peak at m/z 191. Due to the presence of chlorine, an isotopic peak ( $M+2$ ) at m/z 193 with an intensity of approximately one-third of the  $M^+$  peak will be observed, which is characteristic of a monochlorinated compound.[8]
- Key Fragment Ions:
  - $[M-H]^+$  (m/z 190): Loss of a hydrogen radical from the aldehyde group.
  - $[M-CHO]^+$  (m/z 162): Loss of the formyl radical (CHO). This fragment will also exhibit a chlorine isotopic pattern at m/z 164.
  - $[M-Cl]^+$  (m/z 156): Loss of a chlorine radical.



[Click to download full resolution via product page](#)

Figure 2: Proposed mass spectrometry fragmentation pathway for **6-Chloroquinoline-2-carbaldehyde**.

## Conclusion

This technical guide provides a detailed spectroscopic profile of **6-Chloroquinoline-2-carbaldehyde** based on established principles and data from analogous compounds. The predicted NMR, IR, and MS data, along with the provided experimental protocols and interpretations, serve as a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate. Researchers can confidently use this guide to support their synthetic efforts and downstream applications in drug discovery and materials science.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [asianpubs.org](http://asianpubs.org) [asianpubs.org]
- 2. [researchgate.net](http://researchgate.net) [researchgate.net]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 6-Chloroquinoline-2-carbaldehyde | C<sub>10</sub>H<sub>6</sub>CINO | CID 271283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [ijsr.net](http://ijsr.net) [ijsr.net]
- 7. [mdpi.com](http://mdpi.com) [mdpi.com]
- 8. [benchchem.com](http://benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 6-Chloroquinoline-2-carbaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582577#spectroscopic-data-nmr-ir-ms-of-6-chloroquinoline-2-carbaldehyde>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)